

Application Notes and Protocols for 4'-Amino-N-methylacetanilide

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Compound of Interest

Compound Name: 4'-Amino-N-methylacetanilide

Cat. No.: B086871

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Introduction

4'-Amino-N-methylacetanilide is a chemical intermediate with the molecular formula $C_9H_{12}N_2O$.^[1] It serves as a versatile building block in organic synthesis.^[1] Primarily, it is utilized in the production of various pharmaceuticals, pesticides, dyes, and polymers.^[1] Its chemical structure features a primary aromatic amine and an N-methylated acetamide group, making it a useful precursor for creating more complex molecules. These application notes provide an overview of its properties, safety protocols, and a representative experimental protocol for its use in synthesis.

Physicochemical and Safety Data

A summary of the key properties and safety information for **4'-Amino-N-methylacetanilide** is provided below.

Table 1: Physicochemical Properties of **4'-Amino-N-methylacetanilide**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ N ₂ O	[1]
Molecular Weight	164.2 g/mol	[1]
Appearance	Dark Grey to Dark Beige Solid/Powder	[1][2]
Melting Point	70 - 91 °C	[2]
Solubility	Slightly soluble in Chloroform and Methanol	[2]
Purity	Min. 95 Area-%	[1]
CAS Number	119-63-1	

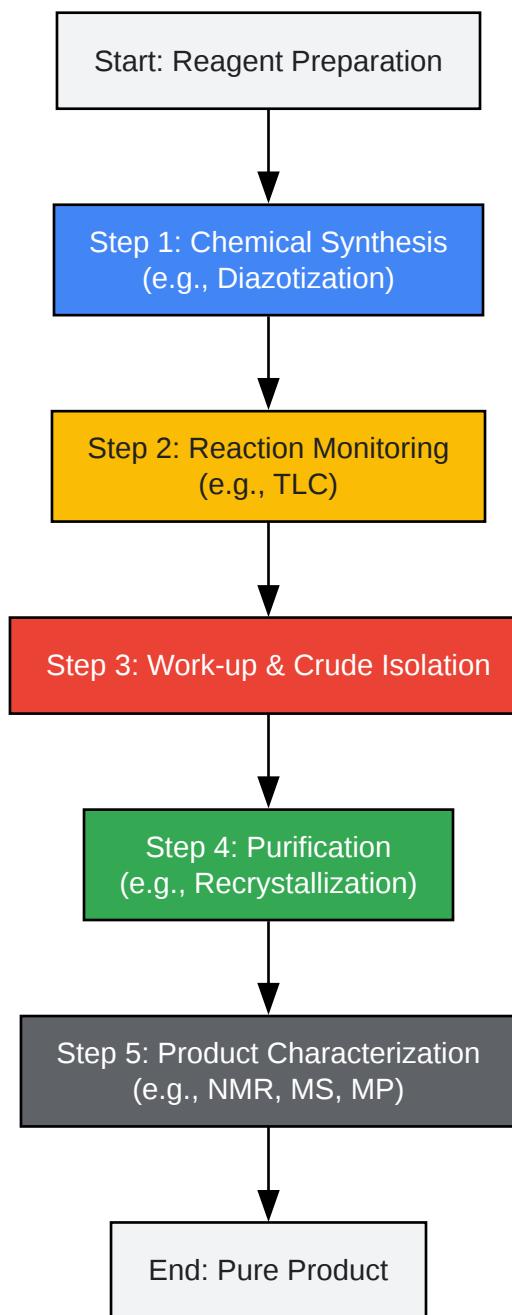
Table 2: Hazard and Safety Information

Hazard Statement	Description	Precautionary Code
H302	Harmful if swallowed	P301 + P312 + P330
H315	Causes skin irritation	P302 + P352
H319	Causes serious eye irritation	P305 + P351 + P338
H335	May cause respiratory irritation	P261, P304 + P340

Data compiled from multiple sources.

General Experimental Workflow

The use of **4'-Amino-N-methylacetanilide** as a synthetic intermediate typically follows a standard workflow from reaction setup through to characterization of the final product.



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Caption: General workflow for a chemical synthesis using **4'-Amino-N-methylacetanilide**.

Experimental Protocol: Synthesis of an Azo Dye

This protocol details a representative application of **4'-Amino-N-methylacetanilide** as a precursor for the synthesis of an azo dye via a diazotization-coupling reaction. Azo dyes are a prominent class of compounds where this intermediate is frequently used.[1][3]

Objective: To synthesize a simple azo dye using **4'-Amino-N-methylacetanilide** and a coupling agent (e.g., phenol).

Materials and Reagents:

- **4'-Amino-N-methylacetanilide**
- Hydrochloric acid (HCl), concentrated and dilute
- Sodium nitrite (NaNO₂)
- Phenol
- Sodium hydroxide (NaOH)
- Sodium chloride (NaCl)
- Ice
- Distilled water
- Ethanol
- Standard laboratory glassware (beakers, flasks, etc.)
- Magnetic stirrer and stir bar
- Filtration apparatus (Büchner funnel)
- Melting point apparatus
- Thin-Layer Chromatography (TLC) plates and chamber

Safety Precautions:

- Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.[\[4\]](#)
- Handle all chemicals inside a fume hood to avoid inhalation of vapors.

- Reactions involving diazonium salts should be carried out at low temperatures (0-5 °C) as they can be unstable and potentially explosive at higher temperatures.
- Dispose of all chemical waste according to institutional and local regulations.

Procedure:**Part A: Diazotization of 4'-Amino-N-methylacetanilide**

- In a 100 mL beaker, dissolve 1.64 g (10 mmol) of **4'-Amino-N-methylacetanilide** in 15 mL of 3M HCl. Gentle warming may be required to facilitate dissolution.
- Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
- Prepare a solution of 0.70 g (10 mmol) of sodium nitrite in 5 mL of cold distilled water.
- Add the sodium nitrite solution dropwise to the cooled amine solution over 10 minutes. Maintain the temperature below 5 °C throughout the addition.
- Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.

Part B: Coupling Reaction

- In a separate 250 mL beaker, dissolve 0.94 g (10 mmol) of phenol in 20 mL of 1M NaOH solution.
- Cool this solution to 5 °C in an ice bath.
- Slowly add the cold diazonium salt solution (from Part A) to the alkaline phenol solution with vigorous stirring. A brightly colored precipitate (the azo dye) should form immediately.
- Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

- Isolate the crude azo dye by vacuum filtration using a Büchner funnel.

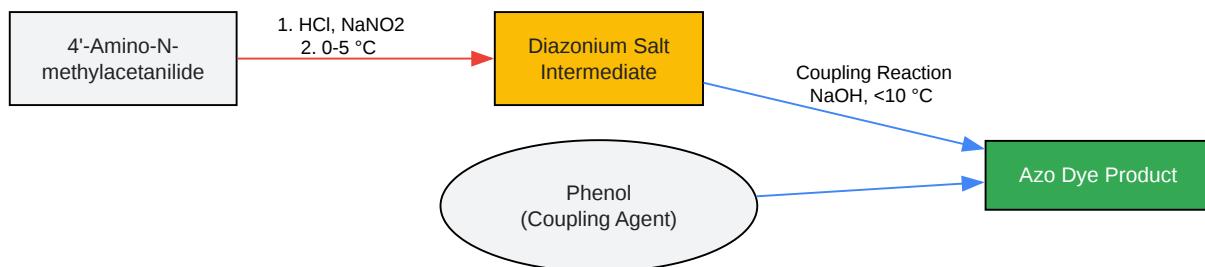
- Wash the precipitate with two 20 mL portions of cold distilled water to remove any unreacted salts.
- Purify the crude product by recrystallization from an appropriate solvent, such as an ethanol-water mixture.
- Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Characterization:

- Determine the melting point of the purified product.
- Assess the purity using Thin-Layer Chromatography (TLC).
- Obtain spectroscopic data (e.g., ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) to confirm the structure of the synthesized azo dye.

Illustrative Reaction Pathway

The following diagram illustrates the key chemical transformations in the synthesis of an azo dye from **4'-Amino-N-methylacetanilide**.



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Caption: Reaction scheme for Azo dye synthesis from **4'-Amino-N-methylacetanilide**.

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